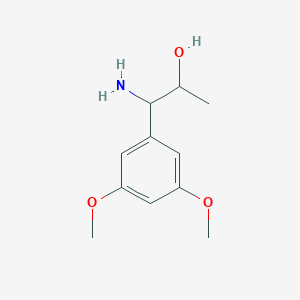

1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Description

1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a propane backbone substituted with an amino group at position 1, a hydroxyl group at position 2, and a 3,5-dimethoxyphenyl ring. Comparisons herein focus on structurally related amino propanol derivatives from authoritative sources.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3 |

InChI Key |

KDODDHUBUQANBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

a. Starting Materials

- 3,5-Dimethoxybenzaldehyde : A key precursor providing the aromatic backbone.

- Amines : Typically used to introduce the amino group.

- Reducing Agents : Often employed to reduce intermediates to the final product.

b. Reaction Conditions

- Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

- Reflux conditions are commonly used to ensure complete conversion of reactants.

- Purification involves recrystallization or distillation techniques to isolate the final product.

Step-by-Step Synthesis

Step 1: Formation of an Intermediate Schiff Base

The initial step involves reacting 3,5-dimethoxybenzaldehyde with an appropriate amine under mild acidic or basic conditions to form a Schiff base. This reaction is typically carried out in a solvent such as ethanol or methanol.

Reaction Scheme:

$$

\text{3,5-Dimethoxybenzaldehyde} + \text{Amine} \rightarrow \text{Schiff Base}

$$

- The reaction is facilitated by gentle heating.

- The Schiff base intermediate is typically purified by filtration or extraction.

Step 2: Reduction of the Schiff Base

The Schiff base is reduced to form the amino alcohol. Common reducing agents include sodium borohydride ($$ NaBH4 $$) or lithium aluminum hydride ($$ LiAlH4 $$).

Reaction Scheme:

$$

\text{Schiff Base} + \text{Reducing Agent} \rightarrow \text{1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL}

$$

- The choice of reducing agent depends on the desired yield and reaction conditions.

- Sodium borohydride is preferred for milder conditions, while lithium aluminum hydride provides higher reactivity but requires stricter handling.

Step 3: Stereochemical Control

To obtain specific stereoisomers such as (1S,2S)- or (1R,2S)-configurations, chiral catalysts or auxiliaries may be used during synthesis. Alternatively, stereoisomer separation can be achieved via chiral chromatography.

Alternative Synthetic Routes

a. Hydrogenation Method

In industrial settings, catalytic hydrogenation using palladium or platinum catalysts can be employed to reduce intermediates under high pressure and temperature. This method enhances scalability and efficiency.

b. Asymmetric Synthesis

For enantiomerically pure products, asymmetric synthesis using chiral ligands or enzymes has been explored. These methods ensure high stereoselectivity but may require more complex setups.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Observations/Challenges |

|---|---|---|

| Schiff Base Formation | 3,5-Dimethoxybenzaldehyde + Amine | Requires careful pH control for efficiency |

| Reduction | $$ NaBH4 $$/$$ LiAlH4 $$ | Moisture-sensitive; inert atmosphere needed |

| Catalytic Hydrogenation | Palladium/Platinum Catalyst | High yield but requires specialized setup |

| Asymmetric Synthesis | Chiral Ligands/Enzymes | High selectivity; cost-intensive |

Purification Techniques

After synthesis, purification is critical to isolate the desired compound:

- Recrystallization : Using solvents such as ethanol or acetone.

- Chromatography : For separating stereoisomers.

- Distillation : Under reduced pressure for volatile intermediates.

Chemical Reactions Analysis

1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents such as LiAlH4 or hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has been investigated for its role as a precursor in the synthesis of various pharmaceuticals. Its structural properties allow it to serve as an intermediate in the production of compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Study: Neurotransmitter Modulation

Research indicates that derivatives of 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can influence the dopaminergic and serotonergic systems. In a study involving animal models, compounds derived from this structure were shown to enhance cognitive functions without the stimulant effects commonly associated with similar compounds . This positions them as candidates for further development in treating conditions such as depression and anxiety.

Neuropharmacological Applications

Cognitive Enhancement

The compound has been noted for its cognitive enhancement properties. Studies have demonstrated that it can improve learning and memory functions in various animal models. The mechanism appears to involve modulation of synaptic plasticity, which is crucial for learning processes .

Case Study: Learning Capacity Enhancement

In a controlled study, subjects administered with 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL derivatives exhibited significant improvements in tasks measuring memory retention compared to control groups. The results indicated that these compounds could potentially be developed into treatments for cognitive impairments associated with aging or neurodegenerative diseases .

Therapeutic Applications

Potential Antidepressant Activity

Emerging research suggests that 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL may possess antidepressant properties. The compound's ability to modulate serotonin levels makes it a candidate for further exploration in the treatment of depressive disorders. Clinical trials are needed to validate these findings and assess safety profiles .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Enhanced biological activity |

| Neuropharmacology | Cognitive enhancement through neurotransmitter modulation | Improved learning and memory |

| Therapeutic Applications | Potential antidepressant activity | Treatment for depression and cognitive impairments |

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Amino Propanol Derivatives

Structural Features and Molecular Properties

The following compounds share the amino propanol core but differ in substituents, leading to variations in molecular weight, physical properties, and reactivity:

3-(Diethylamino)-2,2-dimethyl-propan-1-ol Substituents: Diethylamino group, two methyl groups. Molecular formula: C₉H₂₁NO Molar mass: 159.27 g/mol .

D(+)-2-Amino-3-phenyl-1-propanol Substituents: Phenyl group at position 3. Molecular formula: C₉H₁₃NO Molar mass: 151.20 g/mol .

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL Substituents: tert-Butylphenyl group. Molecular formula: C₁₃H₂₁NO Molar mass: 207.31 g/mol (calculated) .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL Substituents: Trifluoromethylthio group. Molecular formula: C₁₀H₁₂F₃NOS Molar mass: 251.28 g/mol (calculated) .

Physical and Chemical Properties

Key physical parameters are summarized below (Table 1):

*Note: Physical states inferred from molecular weights and substituent bulk.

- Density and Phase Behavior: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibits a low density (0.875 g/cm³) and high boiling point (226.6°C), typical of branched aliphatic amines .

- Melting Points: D(+)-2-Amino-3-phenyl-1-propanol’s melting point (90–94°C) reflects its crystalline phenyl-substituted structure .

Discussion on Substituent Effects and Functional Group Implications

- Aliphatic vs. Aromatic Substituents: Aliphatic amines (e.g., diethylamino) lower melting points and increase volatility compared to aromatic analogs.

- Electron-Withdrawing Groups : The trifluoromethylthio group in may enhance oxidative stability but reduce solubility in aqueous media.

- Polar Substituents: The 3,5-dimethoxy groups in the target compound likely improve solubility in polar solvents relative to non-polar tert-butyl or trifluoromethylthio analogs.

Biological Activity

1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, also known as (1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol, is an organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This compound features a chiral center and a phenyl ring with two methoxy groups, which may enhance its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 211.26 g/mol

- Chirality : Contains a chiral center at the carbon adjacent to the amino group

Research indicates that (1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol may influence neurotransmitter systems due to its structural similarity to other biologically active compounds. It is hypothesized that this compound can interact with specific receptors in the central nervous system (CNS), modulating enzyme activity and receptor binding which could lead to therapeutic applications in treating neurological disorders.

Neurotransmitter Modulation

The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety. Studies indicate that it may modulate serotonin receptor activity, particularly the 5-HT2A receptor, which is implicated in mood regulation.

Antioxidant and Anticancer Activity

Recent investigations have highlighted the antioxidant properties of derivatives related to (1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol. For instance, compounds with similar structures have demonstrated significant DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid . Additionally, anticancer assays have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of compounds related to (1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol | Enantiomer of (1S)-isomer | Different biological activity due to stereochemistry |

| (1S)-1-Amino-1-(3-methylphenyl)propan-2-ol | Contains one methyl group on the phenyl ring | Variability in receptor interaction compared to 3,5-dimethoxy substitution |

| (1S)-1-Amino-1-(4-methylphenyl)propan-2-ol | Methyl group at the para position | Distinct pharmacological profile due to different substitution pattern |

Study on Neuropharmacological Effects

A study investigated the effects of (1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol on animal models exhibiting depressive-like behaviors. Results indicated significant improvements in behavioral tests when administered at specific dosages, suggesting its potential as an antidepressant .

Antioxidant Efficacy Assessment

In another study focusing on antioxidant properties, derivatives of this compound were tested for their ability to scavenge free radicals. The results showed that certain derivatives had antioxidant activities exceeding those of traditional antioxidants like vitamin C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.